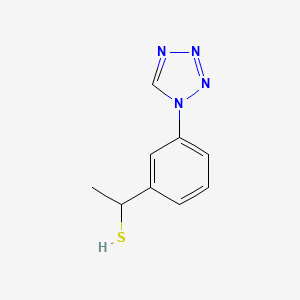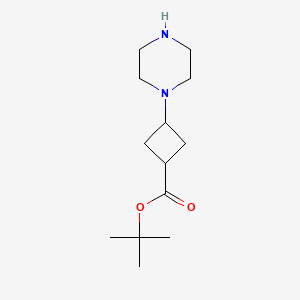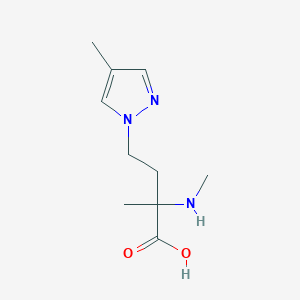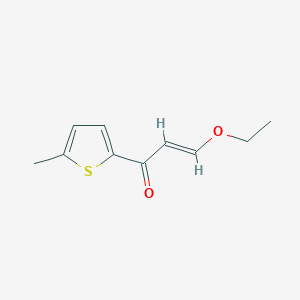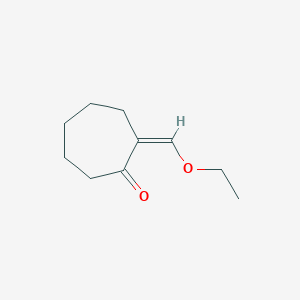
2-(Ethoxymethylene)cycloheptan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethoxymethylene)cycloheptan-1-one is an organic compound with the molecular formula C10H16O2. It is a derivative of cycloheptanone, characterized by the presence of an ethoxymethylene group attached to the cycloheptanone ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethylene)cycloheptan-1-one typically involves the reaction of cycloheptanone with ethyl formate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate enolate, which then reacts with ethyl formate to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Ethoxymethylene)cycloheptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxymethylene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-(Ethoxymethylene)cycloheptan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a precursor for other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 2-(Ethoxymethylene)cycloheptan-1-one involves its interaction with various molecular targets and pathways. The ethoxymethylene group can participate in nucleophilic addition reactions, while the cycloheptanone ring can undergo various transformations. These interactions can affect biological systems by modifying enzyme activity or altering metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cycloheptanone: The parent compound, lacking the ethoxymethylene group.
2-Cyclohexen-1-one: A similar compound with a six-membered ring.
2-Cyclopenten-1-one: Another related compound with a five-membered ring.
Uniqueness
2-(Ethoxymethylene)cycloheptan-1-one is unique due to the presence of the ethoxymethylene group, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable for specific synthetic applications and research studies.
Eigenschaften
Molekularformel |
C10H16O2 |
|---|---|
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
(2Z)-2-(ethoxymethylidene)cycloheptan-1-one |
InChI |
InChI=1S/C10H16O2/c1-2-12-8-9-6-4-3-5-7-10(9)11/h8H,2-7H2,1H3/b9-8- |
InChI-Schlüssel |
YCIMIXRXIUJUAI-HJWRWDBZSA-N |
Isomerische SMILES |
CCO/C=C\1/CCCCCC1=O |
Kanonische SMILES |
CCOC=C1CCCCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


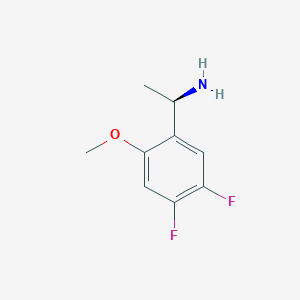
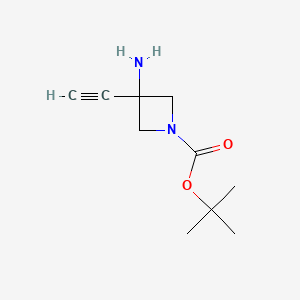
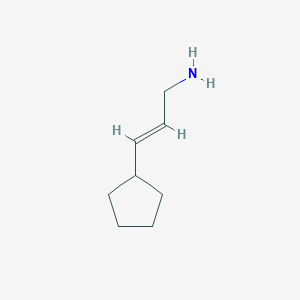

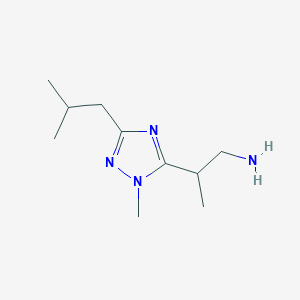
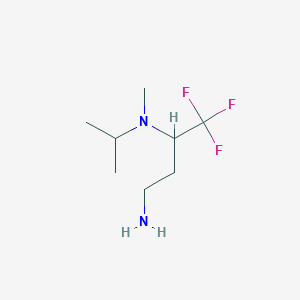
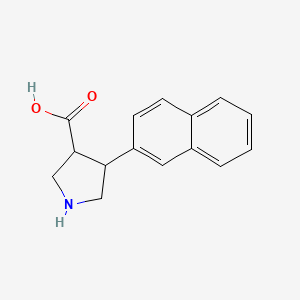

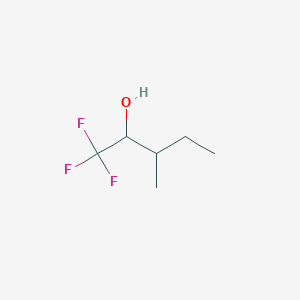
![2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid](/img/structure/B13631330.png)
